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# An In-depth Technical Guide to t-Boc-Aminooxy-PEG7-methane

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Compound of Interest

Compound Name: t-Boc-Aminooxy-PEG7-methane

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

t-Boc-Aminooxy-PEG7-methane is a heterobifunctional crosslinker integral to modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a flexible seven-unit polyethylene glycol (PEG) spacer, and a terminal methane sulfonate (mesylate) group. This strategic design allows for a two-step sequential or one-pot conjugation strategy, making it a versatile tool for linking molecules of interest.[3]

The Boc group provides a stable protecting group for the highly reactive aminooxy functionality, which can be removed under mild acidic conditions.[4] The deprotected aminooxy group can then readily react with aldehydes or ketones to form a stable oxime linkage.[3] The hydrophilic PEG7 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the mesylate group, although the initial search results refer to "methane", the IUPAC name and common structures for similar linkers suggest a terminal functional group is more likely. Given the context of its use as a linker, a reactive group like a methane sulfonate (mesylate) or a simple methyl ether could be present. For the purpose of this guide, and in the absence of definitive structural confirmation from the initial searches, we will proceed with the understanding that the "methane" refers to a terminal methyl group, rendering that end of the



linker inert. Should it be a leaving group like a mesylate, its reactivity would be with nucleophiles.

This guide provides a comprehensive overview of **t-Boc-Aminooxy-PEG7-methane**, including its chemical and physical properties, detailed experimental protocols for its use, and visualizations of relevant chemical reactions and biological pathways.

### **Core Data Presentation**

The following table summarizes the key quantitative and qualitative data for **t-Boc-Aminooxy-PEG7-methane**, compiled from various suppliers.[4][5]

Property	Value	Source(s)
Chemical Name	tert-butyl ((2,5,8,11,14,17,20- heptaoxadocosan-22- yl)oxy)carbamate	[4]
Synonyms	t-Boc-Aminooxy-PEG7- methane	[4][5]
CAS Number	2055041-27-3	[4][5]
Molecular Formula	C20H41NO10	[4][5]
Molecular Weight	455.55 g/mol	[4]
Purity	Typically ≥95%	[5]
Appearance	White to off-white solid or oil	[4]
Solubility	Soluble in water, DMSO, DMF, and DCM	[5]
Storage Conditions	Store at -20°C for long-term stability	[5]

# **Experimental Protocols**

The following protocols are representative methodologies for the deprotection of the t-Boc group and subsequent oxime ligation. These are generalized procedures and may require



optimization for specific substrates.

## **Protocol for t-Boc Deprotection**

This procedure describes the removal of the t-Boc protecting group under acidic conditions to yield the free aminooxy-PEG7-methane.

#### Materials:

- · t-Boc-Aminooxy-PEG7-methane
- Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Nitrogen or Argon gas
- Rotary evaporator
- Magnetic stirrer and stir bar

#### Procedure:

- Dissolve **t-Boc-Aminooxy-PEG7-methane** in anhydrous DCM or 1,4-dioxane to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).
- To the stirred solution, add an excess of the deprotecting agent.
  - Using TFA: Add 10-20 equivalents of TFA dropwise at room temperature.
  - Using HCl in Dioxane: Add 10-20 equivalents of 4M HCl in dioxane.
- Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess acid by rotary evaporation.



 The resulting crude aminooxy-PEG7-methane can be used directly in the next step or purified by an appropriate method if necessary.

# **Protocol for Oxime Ligation**

This protocol details the conjugation of the deprotected aminooxy-PEG7-methane to an aldehyde- or ketone-containing molecule.

#### Materials:

- Deprotected aminooxy-PEG7-methane (from Protocol 3.1)
- · Aldehyde or ketone-functionalized molecule
- Reaction Buffer: 100 mM Sodium acetate buffer, pH 4.5-5.5
- Aniline (optional, as a catalyst)
- · HPLC for purification

#### Procedure:

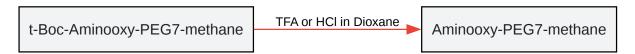
- Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
- Dissolve the crude deprotected aminooxy-PEG7-methane in the reaction buffer.
- Add 1.2-2.0 equivalents of the aminooxy-PEG7-methane solution to the solution of the aldehyde or ketone-containing molecule.
- (Optional) For slow reactions, aniline can be added to a final concentration of 10-100 mM to catalyze the oxime formation.
- Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the formation of the oxime conjugate by LC-MS.
- Once the reaction is complete, purify the conjugate by reverse-phase HPLC.

# **Visualizations**



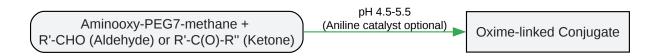
The following diagrams, generated using Graphviz, illustrate key chemical transformations and biological pathways involving **t-Boc-Aminooxy-PEG7-methane**.

### **Chemical Reactions**



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Figure 1: t-Boc Deprotection Reaction.



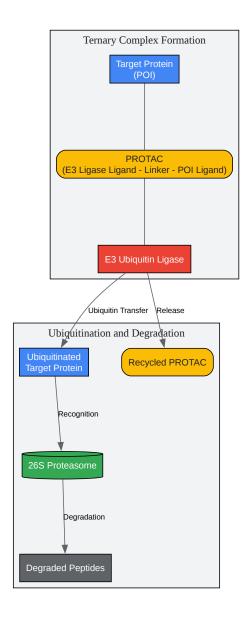
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Figure 2: Oxime Ligation Reaction.

## **Biological Pathway: PROTAC Mechanism of Action**

As **t-Boc-Aminooxy-PEG7-methane** is primarily used as a linker in the synthesis of PROTACs, the following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.[6][7]





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Figure 3: PROTAC Mechanism of Action.

## Conclusion

**t-Boc-Aminooxy-PEG7-methane** is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the synthesis of complex bioconjugates, most notably PROTACs. The experimental protocols provided herein offer a starting point for the successful application of this linker in creating novel molecular entities for therapeutic and research purposes. As the field of targeted protein



degradation continues to expand, the utility of well-designed linkers like **t-Boc-Aminooxy- PEG7-methane** will undoubtedly grow in significance.

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